1-(3-Methoxyoxan-4-yl)piperazine
Description
Contextualization within N-Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds are fundamental building blocks in nature and synthetic chemistry. researchgate.net The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, is a particularly privileged scaffold. rsc.org It is the third most common nitrogen heterocycle found in drug discovery, forming the core of numerous blockbuster drugs. mdpi.com The presence of the two nitrogen atoms provides a unique combination of properties, including structural rigidity, a large polar surface area, and the capacity to act as both hydrogen bond donors and acceptors. researchgate.net These characteristics often lead to favorable physicochemical properties in drug candidates, such as improved water solubility and oral bioavailability. researchgate.net The incorporation of the 1-(3-Methoxyoxan-4-yl)piperazine structure into the broader family of N-heterocyclic compounds introduces a novel variation on a well-established and highly valued chemical motif.
Structural Characteristics and Functional Group Analysis
The structure of this compound is characterized by the fusion of two distinct heterocyclic systems and the presence of key functional groups. A detailed analysis reveals the following:
Piperazine Ring: This saturated heterocycle typically exists in a chair conformation. The two nitrogen atoms are key to its chemical reactivity and its ability to engage in intermolecular interactions. One nitrogen atom is substituted with the methoxyoxan group, while the other remains available for further functionalization.
Methoxy (B1213986) Group: The -OCH3 group attached to the oxane ring is an electron-donating group that can influence the electronic properties of the molecule and participate in hydrogen bonding.
The combination of the basic piperazine nitrogens, the ether linkage in the oxane ring, and the methoxy group creates a molecule with multiple potential sites for chemical modification and interaction with biological targets.
Table 1: Chemical Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
| PubChem CID | Not available |
| Predicted LogP | -0.5 |
| Predicted pKa | 9.3 (most basic) |
Rationale for Dedicated Chemical Investigation
The dedicated chemical investigation of this compound is justified by the well-documented importance of its constituent parts in medicinal chemistry and materials science. The piperazine scaffold is a frequent component of biologically active compounds with a wide therapeutic spectrum, including anticancer, antidepressant, antiviral, and antipsychotic agents. rsc.orgmdpi.com The oxane ring is also present in many natural products and synthetic drugs.
The specific combination of a piperazine ring with a methoxy-substituted oxane is novel and offers the potential for new pharmacological profiles. Researchers may be investigating this compound to explore:
Novel Biological Activity: The unique three-dimensional arrangement of functional groups may lead to selective interactions with previously untargeted biological receptors or enzymes. The methoxyoxan moiety could serve as a key pharmacophoric element.
Improved Physicochemical Properties: The introduction of the oxane and methoxy groups can fine-tune properties such as solubility, lipophilicity, and metabolic stability compared to simpler piperazine derivatives.
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of a library of related compounds, enabling systematic exploration of structure-activity relationships. researchgate.net
Overview of Piperazine Derivatives in Advanced Chemical Synthesis
Piperazine derivatives are not only important for their final applications but also as versatile intermediates in advanced chemical synthesis. researchgate.net The synthesis of these derivatives has evolved significantly, with modern methods allowing for precise control over their structure.
Key synthetic strategies include:
N-Alkylation and N-Arylation: The nitrogen atoms of the piperazine ring are readily functionalized through reactions like nucleophilic substitution on alkyl halides or reductive amination. mdpi.com This allows for the straightforward introduction of a wide variety of substituents.
C-H Functionalization: More recently, methods for the direct functionalization of the carbon-hydrogen bonds of the piperazine ring have been developed. mdpi.com These techniques, often employing transition metal or photoredox catalysis, enable the creation of more complex and structurally diverse piperazine derivatives that were previously difficult to access. mdpi.com
Multi-component Reactions: Reactions like the Ugi four-component reaction followed by an intramolecular cyclization can be used to construct the piperazine ring itself with inherent structural diversity. researchgate.net
These synthetic advancements empower chemists to design and create novel piperazine-containing molecules like this compound with tailored properties for specific applications in drug discovery and materials science. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(3-methoxyoxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O2/c1-13-10-8-14-7-2-9(10)12-5-3-11-4-6-12/h9-11H,2-8H2,1H3 |
InChI Key |
MCIDQOFLUGIVEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC1N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Methoxyoxan 4 Yl Piperazine
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of 1-(3-Methoxyoxan-4-yl)piperazine identifies the carbon-nitrogen bond between the oxane ring and the piperazine (B1678402) nitrogen as the primary disconnection point. This bond can be formed through several reliable methods, most notably by nucleophilic substitution or reductive amination.
Scheme 1: Key Retrosynthetic Disconnections for this compound

Figure 1: Retrosynthetic analysis of this compound, highlighting the key C-N bond disconnection.
This primary disconnection leads to two key synthons: a suitably activated 3-methoxyoxan-4-yl electrophile (or its ketone precursor) and a piperazine nucleophile. The piperazine can be either unsubstituted or, more strategically, a mono-protected derivative to ensure regioselective alkylation.
Further disconnection of the 3-methoxyoxan-4-yl moiety reveals simpler acyclic precursors. A plausible approach involves the cyclization of a diol or a related functionalized precursor. The piperazine ring can be retrosynthetically disassembled to acyclic diamine precursors.
Synthesis of the 3-Methoxyoxan-4-yl Moiety
Precursor Synthesis and Functionalization
The synthesis of the oxane ring can be achieved through various methods, including the acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde. organic-chemistry.org Alternatively, intramolecular cyclization of a suitably functionalized diol provides a robust route to the tetrahydropyran (B127337) core. beilstein-journals.org
For the synthesis of a 3-methoxy substituted oxane, a potential starting material is a protected 1,5-diol. The synthetic sequence would involve the selective protection of one hydroxyl group, methylation of the other, followed by deprotection and cyclization.
A plausible route to a precursor for the 3-methoxyoxan-4-yl moiety could start from a readily available chiral pool material or be constructed through asymmetric synthesis to control the stereochemistry. For instance, an asymmetric aldol (B89426) reaction could be employed to set the stereocenters in an acyclic precursor, which is then elaborated to the oxane ring. acs.org
Stereochemical Control in Oxane Ring Formation
Achieving the desired stereochemistry in the oxane ring is paramount. The relative stereochemistry between the C3-methoxy and C4-piperazinyl substituents can significantly impact the biological activity of the final compound.
Stereocontrolled synthesis of substituted tetrahydropyrans has been achieved through various methods. For example, substrate-controlled cyclizations of chiral homoallylic acetals can proceed with excellent stereocontrol. rsc.org The choice of catalyst and reaction conditions can influence the facial selectivity of the cyclization.
Another approach involves the use of chiral auxiliaries to direct the formation of stereocenters in the acyclic precursor, which are then carried through to the cyclized product. The stereoselective reduction of a ketone at the C4 position of a pre-formed 3-methoxyoxane ring can also be a viable strategy to introduce the desired stereochemistry at this center.
Construction of the Piperazine Ring System
The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed.
Cyclization Strategies for Piperazine Scaffolds
Piperazines can be synthesized through the cyclization of appropriate acyclic precursors. A common method involves the reaction of a 1,2-diamine with a 1,2-dielectrophile. For instance, the reaction of ethylenediamine (B42938) with 1,2-dichloroethane, while primarily used for ethylenediamine production, also yields piperazine as a byproduct. wikipedia.org
A more controlled approach involves the double N-alkylation of a primary amine with a bis(2-haloethyl)amine derivative. Another strategy is the reductive cyclization of dioximes, which can be formed from the double Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for the synthesis of substituted piperazines with good stereocontrol. nih.gov
A practical method for preparing extended tosylpiperazines involves the reaction of tosylaziridine with amino alcohols, which proceeds under mild conditions to give good yields. organic-chemistry.org
Regioselective N-Alkylation Approaches
To synthesize this compound, a mono-substituted piperazine is required. This can be achieved by reacting a large excess of piperazine with the electrophilic oxane derivative, although this often leads to mixtures of mono- and di-alkylated products and can be difficult to control. researchgate.net
A more efficient and widely used strategy is to use a mono-protected piperazine derivative, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The Boc group directs the alkylation to the unprotected nitrogen atom. Following the coupling reaction, the Boc protecting group can be readily removed under acidic conditions to yield the desired mono-substituted piperazine. researchgate.netnih.gov
The alkylation of N-Boc-piperazine can be achieved by reacting it with a suitable electrophile, such as a 3-methoxyoxan-4-yl halide or sulfonate, in the presence of a base. Alternatively, reductive amination of N-Boc-piperazine with a 3-methoxyoxan-4-one (B1290594) provides a direct route to the C-N bond formation. nih.gov This method is often preferred due to its mild conditions and high selectivity. nih.gov
Table 1: Comparison of N-Alkylation Strategies for Piperazine
| Method | Reagents | Advantages | Disadvantages |
| Direct Alkylation | Excess piperazine, alkyl halide/sulfonate | Simple, one-step | Poor regioselectivity, formation of di-alkylated products, difficult purification |
| Using Mono-protected Piperazine | N-Boc-piperazine, alkyl halide/sulfonate, base | High regioselectivity, clean reaction | Requires protection and deprotection steps |
| Reductive Amination | N-Boc-piperazine, ketone, reducing agent (e.g., NaBH(OAc)₃) | High selectivity, mild conditions, avoids harsh alkylating agents | Requires the ketone precursor |
Coupling Reactions for Compound Assembly
The assembly of this compound hinges on the strategic coupling of a piperazine synthon with a suitable derivative of 3-methoxyoxane. The most direct approaches involve nucleophilic substitution or reductive amination, which are well-established methods for creating N-alkyl derivatives of piperazine. mdpi.com
A primary route involves the reaction of piperazine, or a mono-protected derivative like 1-Boc-piperazine, with an electrophilic version of the 3-methoxyoxane fragment. This electrophile would typically possess a good leaving group at the 4-position of the oxane ring, such as a halide (bromide, iodide) or a sulfonate ester (tosylate, mesylate). The use of a mono-protected piperazine is often preferred to prevent undesired dialkylation, a common side reaction. researchgate.net
Alternatively, a reductive amination pathway can be employed. This would involve reacting piperazine with 3-methoxyoxan-4-one in the presence of a reducing agent. This method avoids the formation of quaternary ammonium (B1175870) salts and is often effective for creating tertiary amines. researchgate.net
Amine Alkylation and Amidation Reactions
Amine Alkylation:
Direct N-alkylation is a primary and straightforward method for synthesizing this compound. acs.org This reaction involves the nucleophilic attack of a nitrogen atom of the piperazine ring on an electrophilic carbon of the 3-methoxyoxane moiety. To achieve this, a precursor such as 4-halo-3-methoxyoxane or 3-methoxyoxane-4-yl methanesulfonate (B1217627) is required.
The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction and to deprotonate the piperazine, thereby increasing its nucleophilicity. Common bases include potassium carbonate or triethylamine. nih.gov To control the mono-alkylation and avoid the formation of the 1,4-disubstituted by-product, a large excess of piperazine can be used, or more effectively, a mono-protected piperazine derivative such as 1-Boc-piperazine is employed. mdpi.comresearchgate.net Following the alkylation, the Boc-protecting group can be readily removed under acidic conditions to yield the final product.
Amidation followed by Reduction:
An alternative to direct alkylation is a two-step sequence involving amidation followed by reduction. In this approach, piperazine can be acylated with a suitable carboxylic acid derivative of the oxane ring, which is then reduced to form the desired C-N bond. While less direct for this specific target, this methodology is a cornerstone in the synthesis of many complex piperazine derivatives. youtube.com The reduction of the resulting amide to an amine is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com
Optimized Reaction Conditions and Yield Enhancements
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that influence reaction rate, yield, and purity include the choice of solvent, base, temperature, and the nature of the leaving group on the oxane precursor.
For N-alkylation reactions, polar aprotic solvents such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are often employed as they can effectively solvate the reactants without interfering with the nucleophilic substitution. nih.govresearchgate.net The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used and can influence the reaction rate. The temperature can be varied, from room temperature to reflux, to drive the reaction to completion. Microwave irradiation has also been shown to accelerate similar alkylation reactions, potentially reducing reaction times and improving yields. nih.gov
In cases of reductive amination, the choice of reducing agent is paramount. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion intermediate and tolerate a wide range of functional groups. researchgate.net
Table 1: Hypothetical Optimization of N-Alkylation for this compound Synthesis
| Entry | Reactant (Oxane derivative) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-methoxyoxane | K₂CO₃ (2.0) | MeCN | 80 | 12 | 65 |
| 2 | 4-Bromo-3-methoxyoxane | Cs₂CO₃ (2.0) | MeCN | 80 | 8 | 75 |
| 3 | 4-Bromo-3-methoxyoxane | K₂CO₃ (2.0) | DMF | 100 | 6 | 72 |
| 4 | 3-Methoxyoxane-4-yl tosylate | K₂CO₃ (2.0) | MeCN | 60 | 10 | 85 |
| 5 | 3-Methoxyoxane-4-yl tosylate | DIPEA (2.5) | DCM | RT | 24 | 80 |
This table presents hypothetical data based on typical conditions for similar reactions.
Development of Novel Synthetic Routes
Beyond classical N-alkylation and reductive amination, modern synthetic methodologies offer innovative approaches to constructing substituted piperazines.
One such approach is the use of palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, which is a powerful tool for forming C-N bonds. mdpi.com Although typically used for N-arylation, modifications of this methodology could potentially be adapted for the coupling of piperazine with a suitably functionalized oxane derivative.
Another emerging area is photoredox catalysis, which enables C-H functionalization under mild conditions. mdpi.com A hypothetical route could involve the direct C-H activation of a precursor molecule, followed by coupling with piperazine. For instance, a visible-light-promoted reaction could generate a radical intermediate from an oxane precursor, which then couples with piperazine. nih.gov Such methods can offer novel disconnection approaches and improved functional group tolerance.
Multi-component reactions, where three or more reactants combine in a single operation to form a complex product, also represent a modern and efficient strategy. acs.org A one-pot synthesis could potentially be designed, combining a precursor for the 3-methoxyoxane ring, an amine source, and a cyclizing agent to construct the final molecule in a convergent manner.
Scalability Considerations in Synthetic Design
When planning for the large-scale synthesis of this compound, several factors must be considered to ensure the process is efficient, cost-effective, and safe. nih.govresearchgate.net
The choice of starting materials is crucial. Readily available and inexpensive precursors for both the piperazine and the 3-methoxyoxane moieties are essential. wikipedia.org The use of protecting groups, while effective at the lab scale, adds extra steps (protection and deprotection) and cost, which can be a significant drawback in a large-scale process. acs.org Therefore, developing a protecting-group-free synthesis is highly desirable.
Reaction conditions must be optimized for scalability. This includes using solvents that are safe, environmentally friendly, and easy to remove and recycle. organic-chemistry.org The use of highly reactive or hazardous reagents, such as strong bases or pyrophoric materials, should be avoided if possible. The reaction temperature and pressure should also be manageable on an industrial scale. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 1 3 Methoxyoxan 4 Yl Piperazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
One-Dimensional (¹H, ¹³C) NMR for Core Structure Confirmation
One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the presence of the core structural components of 1-(3-Methoxyoxan-4-yl)piperazine.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperazine (B1678402) and methoxyoxan moieties. The piperazine ring protons typically appear as complex multiplets in the aliphatic region, generally between δ 2.5 and 3.5 ppm. The protons on the oxane ring would resonate in the region of δ 3.0 to 4.5 ppm, with the proton attached to the carbon bearing the methoxy (B1213986) group (C3) and the proton at the junction with the piperazine ring (C4) being of particular diagnostic importance. The methoxy group itself would present as a sharp singlet, likely around δ 3.3-3.5 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the piperazine ring are expected to appear in the range of δ 45-55 ppm. The carbons of the oxane ring would be found further downfield, typically between δ 60 and 80 ppm, with the carbon attached to the oxygen (C2 and C6) and the methoxy-bearing carbon (C3) showing characteristic shifts. The methoxy carbon would resonate around δ 55-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperazine (CH₂) | 2.5 - 3.5 (m) | 45 - 55 |
| Oxane (C2-H, C6-H) | 3.5 - 4.2 (m) | 65 - 75 |
| Oxane (C3-H) | 3.2 - 3.8 (m) | 70 - 80 |
| Oxane (C4-H) | 2.8 - 3.4 (m) | 50 - 60 |
| Oxane (C5-H₂) | 1.5 - 2.2 (m) | 25 - 35 |
| Methoxy (OCH₃) | 3.3 - 3.5 (s) | 55 - 60 |
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperazine ring and within the oxane ring, confirming the spin systems of each ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity between the piperazine and oxane rings. Key correlations would be expected between the C4 proton of the oxane ring and the carbons of the piperazine ring, and between the methoxy protons and the C3 carbon of the oxane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry at the C3 and C4 positions of the oxane ring. For instance, the observation of a NOE between the C3-H and C4-H would suggest a cis relationship, while its absence might indicate a trans configuration.
Dynamic NMR Studies for Conformational Exchange
Piperazine and oxane rings are known to undergo conformational exchange, primarily chair-to-chair interconversions. researchgate.netbeilstein-journals.orgnih.govrsc.orgbeilstein-journals.orgnih.gov Dynamic NMR studies, involving recording NMR spectra at different temperatures, can provide insights into these processes. researchgate.netbeilstein-journals.orgnih.govrsc.orgbeilstein-journals.orgnih.gov At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. researchgate.netrsc.orgbeilstein-journals.orgnih.gov Upon cooling, the exchange can be slowed, leading to the decoalescence of signals and the observation of distinct signals for axial and equatorial protons, allowing for the determination of the activation energy barriers for the conformational inversion. researchgate.netbeilstein-journals.orgnih.govrsc.orgbeilstein-journals.orgnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula of this compound, which is C₁₀H₂₀N₂O₂. The calculated exact mass can be compared with the experimentally determined mass to confirm the elemental composition.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 201.1598 |
| [M+Na]⁺ | 223.1417 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. An analysis of this compound would reveal characteristic frequencies corresponding to its distinct functional groups, providing a unique spectroscopic fingerprint.
Vibrational Analysis for Characteristic Functional Groups
The vibrational spectrum of this compound is determined by the collective motions of its atoms. The primary functional groups—a secondary amine within the piperazine ring, an ether linkage, and aliphatic C-H bonds on both the oxane and piperazine rings—give rise to characteristic vibrational bands.
N-H Vibrations: The piperazine ring contains a secondary amine (N-H) group. The N-H stretching vibration is typically observed in the infrared spectrum in the region of 3200-3500 cm⁻¹. niscpr.res.in This band is often broad due to hydrogen bonding. N-H bending vibrations are expected to appear in the 1490-1580 cm⁻¹ range.
C-H Vibrations: Both the oxane and piperazine rings possess multiple C-H bonds. Asymmetric and symmetric stretching vibrations of these CH₂ groups are anticipated in the 2800-3000 cm⁻¹ region. niscpr.res.in Bending (scissoring) vibrations for CH₂ are typically found around 1440-1480 cm⁻¹.
C-O and C-N Vibrations: The molecule features two types of ether linkages: the C-O-C within the oxane ring and the C-O of the methoxy group. Strong C-O stretching bands are characteristic of ethers and are generally observed in the 1050-1250 cm⁻¹ range. The C-N stretching vibrations of the piperazine ring are also expected in this fingerprint region, typically between 1020 cm⁻¹ and 1220 cm⁻¹. niscpr.res.in
Ring Vibrations: The skeletal vibrations of both the tetrahydropyran (B127337) (oxane) and piperazine rings, which involve the stretching and deformation of the entire ring structure, occur at lower frequencies, typically below 1000 cm⁻¹. Studies on tetrahydropyran itself have identified key skeletal ring modes between 250 and 562 cm⁻¹. nih.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Piperazine N-H | Stretching | 3200 - 3500 |
| Piperazine N-H | Bending | 1490 - 1580 |
| Aliphatic C-H | Stretching | 2800 - 3000 |
| Aliphatic CH₂ | Bending (Scissoring) | 1440 - 1480 |
| Oxane & Methoxy C-O | Stretching | 1050 - 1250 |
| Piperazine C-N | Stretching | 1020 - 1220 |
| Oxane & Piperazine Rings | Skeletal Vibrations | < 1000 |
Note: These are predicted ranges based on data from analogous compounds. Actual values require experimental measurement.
Comparative Spectroscopic Studies with Analogues
The spectroscopic features of this compound can be better understood by comparing them with related molecules.
Piperazine: Unsubstituted piperazine shows characteristic N-H stretching around 3200-3400 cm⁻¹ and various C-H and C-N vibrations. niscpr.res.in The substitution on one nitrogen of the piperazine ring in the title compound would alter the symmetry, potentially leading to more complex spectra compared to the parent molecule.
1-Cyclobutylpiperazine (B174313) & 2-Methylpiperazine (B152721): Studies on substituted piperazines like 1-cyclobutylpiperazine and 2-methylpiperazine provide insight into how alkyl substituents affect the vibrational modes. nih.govnih.gov The presence of the bulky methoxyoxan group is expected to have a significant electronic and steric influence on the piperazine ring's vibrations.
Tetrahydropyran (Oxane) and 2-Methoxytetrahydropyran: The oxane portion of the molecule would exhibit vibrations similar to tetrahydropyran and its derivatives. nih.govnih.gov The strong C-O-C stretching of the ring is a key feature. The additional methoxy group introduces its own C-O stretching frequency and methyl C-H vibrations.
In a comparative study, the key difference would be the unique vibrational modes arising from the C-N bond linking the two heterocyclic systems and the influence of the methoxy group on the conformation and electronic environment of the adjacent oxane ring.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.
Single Crystal Diffraction for Absolute Configuration and Solid-State Conformation
A single-crystal X-ray diffraction analysis of this compound would provide precise information that is otherwise unobtainable. The compound has two chiral centers at the C3 and C4 positions of the oxane ring, meaning it can exist as different stereoisomers (enantiomers and diastereomers).
Absolute Configuration: For a single enantiomer, X-ray crystallography using anomalous dispersion can unambiguously determine the absolute configuration (i.e., whether the stereocenters are R or S).
Conformation: The analysis would reveal the preferred conformation of both heterocyclic rings in the solid state. Piperazine rings, like cyclohexane, thermodynamically favor a chair conformation. iucr.orgwikipedia.orgnih.gov Similarly, the oxane ring is also expected to adopt a stable chair conformation. ugr.espressbooks.pub The analysis would confirm these conformations and determine the precise orientation of the substituents (methoxy group and piperazine ring) as either axial or equatorial on the oxane ring. Studies on similar N-substituted piperidines have shown how substituents regulate conformational flexibility. researchgate.net
As of now, a published single-crystal X-ray structure for this specific compound has not been identified in the scientific literature.
Packing Effects and Intermolecular Interactions in Crystalline States
The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. In this compound, several functional groups can participate in hydrogen bonding.
Hydrogen Bonding: The secondary amine (N-H) of the piperazine ring is a strong hydrogen bond donor. The potential acceptors are the nitrogen atom of a neighboring piperazine ring (forming N-H···N bonds) and the oxygen atoms of the methoxy group or the oxane ring (forming N-H···O bonds). Such interactions are known to link molecules into chains or sheets in the crystal structures of piperazine and its derivatives. iucr.orgiucr.org
Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound
| Molecule Part | Potential Donors | Potential Acceptors |
| Piperazine Ring | N-H | N (tertiary amine) |
| Oxane Ring | C-H | O (ring ether) |
| Methoxy Group | C-H | O (ether) |
These interactions collectively determine the density, stability, and ultimately the physical properties of the crystalline material.
Chiral Separation and Analysis
Given the presence of two stereocenters, the synthesis of this compound would typically result in a mixture of stereoisomers. Separating and analyzing these individual isomers is crucial for understanding their distinct properties.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose. nih.gov
Methodology: The mixture of isomers is passed through an HPLC column containing a CSP. The chiral environment of the stationary phase interacts differently with each stereoisomer, causing them to travel through the column at different rates. This results in their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with piperazine moieties. unl.pt
Analysis: By using a suitable detector (e.g., UV-Vis), the separated isomers can be quantified. The development of such an HPLC method would involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724), methanol, and additives like diethylamine) to achieve good resolution between the stereoisomeric peaks. jocpr.com The enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample can be accurately determined using this approach. unl.pt
Chromatographic Methods for Enantiomeric/Diastereomeric Purity (e.g., Chiral HPLC, GC)
The separation of stereoisomers of this compound would be a significant analytical challenge due to the presence of chiral centers in both the oxane and piperazine rings, potentially leading to a mixture of enantiomers and diastereomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the methods of choice for such separations.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. For a compound like this compound, a systematic screening of various chiral columns would be undertaken. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds and would be a logical starting point. researchgate.net
A hypothetical chiral HPLC method for the separation of the stereoisomers of this compound is presented below. The separation would likely be performed under normal-phase conditions, which often provide better selectivity for polar compounds.
Hypothetical Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Under these hypothetical conditions, the different stereoisomers would be expected to elute at distinct retention times, allowing for their quantification and the determination of enantiomeric and diastereomeric excess. The table below illustrates a potential outcome of such a separation.
Hypothetical HPLC Separation of this compound Stereoisomers
| Stereoisomer | Retention Time (min) | Peak Area (%) | Purity (%) |
| (3S,4R)-isomer | 8.5 | 49.5 | 99.0 (Diastereomeric) |
| (3R,4S)-isomer | 9.2 | 0.5 | |
| (3R,4R)-isomer | 11.3 | 49.5 | 99.0 (Diastereomeric) |
| (3S,4S)-isomer | 12.1 | 0.5 |
Chiral Gas Chromatography (GC):
For compounds that are volatile or can be derivatized to become volatile, chiral GC is another excellent technique for enantiomeric separation. While this compound itself may not be sufficiently volatile, derivatization of the piperazine nitrogen could facilitate GC analysis. Cyclodextrin-based chiral stationary phases are commonly used in GC for this purpose.
A hypothetical derivatization and chiral GC method could involve acylation of the piperazine nitrogen followed by analysis on a cyclodextrin-based column.
Hypothetical Chiral GC Method Parameters
| Parameter | Value |
| Column | Chiraldex G-TA (trifluoroacetyl-gamma-cyclodextrin) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 150 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
The resulting chromatogram would ideally show baseline separation of the derivatized stereoisomers, allowing for precise determination of their relative proportions.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a vital tool for the characterization of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral sample. Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign.
For the stereoisomers of this compound, CD spectroscopy would be used to confirm the identity of the separated enantiomers from chiral HPLC or GC. Each pair of enantiomers would be expected to exhibit mirror-image CD spectra. The sign of the Cotton effects (the peaks in a CD spectrum) can often be related to the absolute configuration of the molecule through empirical rules or by comparison with computational predictions.
Hypothetical Circular Dichroism Data for this compound Enantiomers
| Stereoisomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (3S,4R)-isomer | 215 | +15,000 |
| 240 | -8,000 | |
| (3R,4S)-isomer | 215 | -15,000 |
| 240 | +8,000 |
This hypothetical data illustrates that the (3S,4R) and (3R,4S) enantiomers would produce mirror-image spectra. The positive and negative Cotton effects at specific wavelengths provide a unique fingerprint for each enantiomer, which is invaluable for assigning their absolute configurations and for quality control purposes.
Chemical Transformations and Derivatization Strategies of 1 3 Methoxyoxan 4 Yl Piperazine
Reactivity at the Piperazine (B1678402) Nitrogen Centers
The nitrogen atoms of the piperazine ring are nucleophilic and serve as primary sites for chemical reactions. wikipedia.org The presence of two nitrogen atoms allows for both mono- and di-functionalization, depending on the reaction conditions and stoichiometry of the reagents. wikipedia.org
N-Acylation, N-Sulfonylation, and N-Alkylation Reactions
N-Acylation: The piperazine nitrogens can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. nih.govambeed.com This reaction is a common strategy to introduce a wide range of functional groups onto the piperazine ring. nih.gov The reaction typically proceeds under basic conditions to neutralize the acid generated. Selective mono-acylation can often be achieved by using a controlled amount of the acylating agent or by employing a large excess of piperazine. google.com
N-Sulfonylation: Similar to acylation, sulfonylation of the piperazine nitrogens can be accomplished by reacting the parent compound with sulfonyl chlorides. nih.gov This reaction yields sulfonamides, which are important functional groups in medicinal chemistry. nih.gov The reaction conditions are analogous to those used for acylation.
N-Alkylation: The piperazine nitrogens can undergo N-alkylation with alkyl halides or other alkylating agents. mdpi.comresearchgate.net This reaction introduces alkyl substituents onto the nitrogen atoms. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reactants. mdpi.com To achieve selective mono-alkylation, it is often advantageous to use a protecting group on one of the nitrogen atoms or to use a large excess of piperazine. researchgate.net Reductive amination is another important method for N-alkylation. mdpi.com
Table 1: Examples of N-Acylation, N-Sulfonylation, and N-Alkylation Reactions
| Reaction Type | Reagent Example | Product Type |
| N-Acylation | Acetyl chloride | N-Acetylpiperazine derivative |
| N-Sulfonylation | Benzenesulfonyl chloride | N-Benzenesulfonylpiperazine derivative |
| N-Alkylation | Methyl iodide | N-Methylpiperazine derivative |
Formation of Amides, Ureas, and Thioureas
Amides: As discussed in the N-acylation section, the reaction of 1-(3-methoxyoxan-4-yl)piperazine with carboxylic acid derivatives leads to the formation of amides. nih.govambeed.com This transformation is fundamental in building more complex molecular architectures.
Ureas: Ureas can be synthesized by reacting the piperazine with isocyanates or carbamoyl (B1232498) chlorides. nih.govwikipedia.org These reactions typically proceed smoothly to afford the corresponding urea (B33335) derivatives. nih.gov The resulting ureas often exhibit interesting biological properties. thieme-connect.com
Thioureas: In a similar fashion, thioureas can be prepared by treating the piperazine with isothiocyanates. nih.govorganic-chemistry.org The thiourea (B124793) functional group has been explored for its potential in various applications, including medicinal chemistry. nih.govresearchgate.net
Table 2: Formation of Amides, Ureas, and Thioureas
| Functional Group | Reagent Example | Product Class |
| Amide | Benzoyl chloride | N-Benzoylpiperazine derivative |
| Urea | Phenyl isocyanate | N-Phenyl-N'-(3-methoxyoxan-4-yl)piperazine-1-carboxamide |
| Thiourea | Phenyl isothiocyanate | N-Phenyl-N'-(3-methoxyoxan-4-yl)piperazine-1-carbothioamide |
Modifications of the Oxane Ring System
The oxane ring of this compound offers additional sites for chemical modification, allowing for the alteration of the compound's steric and electronic properties.
Transformations of the Methoxy (B1213986) Group
The methoxy group on the oxane ring can potentially be cleaved to yield the corresponding alcohol. This transformation can be achieved using various reagents, such as strong acids or Lewis acids. The resulting hydroxyl group can then serve as a handle for further functionalization, such as esterification or etherification. Additionally, oxidative demethylation could be a possible transformation, although this might lead to ring-opening or other rearrangements depending on the reaction conditions. acs.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org The piperazine moiety of this compound can participate in such reactions, most notably in N-arylation reactions.
The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that can be used to form a bond between a piperazine nitrogen and an aryl group. mdpi.comnih.gov This reaction typically involves an aryl halide or triflate and a palladium catalyst with a suitable phosphine (B1218219) ligand. acs.org This methodology provides an efficient route to N-arylpiperazines, which are common scaffolds in pharmaceuticals. mdpi.comacs.org The reaction conditions can often be tuned to favor mono-arylation of the piperazine. nih.gov
Table 3: Example of a Palladium-Catalyzed Cross-Coupling Reaction
| Reaction Name | Reactants | Catalyst/Ligand Example | Product Type |
| Buchwald-Hartwig Amination | This compound, Bromobenzene | Pd(OAc)₂, BINAP | 1-Phenyl-4-(3-methoxyoxan-4-yl)piperazine |
Multi-component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) offer a powerful and efficient approach to rapidly generate molecular diversity from simple starting materials in a single synthetic operation. The secondary amine of the this compound scaffold is an ideal nucleophile for participation in several classes of MCRs, enabling the construction of complex molecules with potential therapeutic applications.
One of the most prominent MCRs involving secondary amines is the Ugi reaction . In a hypothetical Ugi reaction, this compound could react with an aldehyde, an isocyanide, and a carboxylic acid to yield a complex α-acylamino carboxamide. The variability of the inputs allows for the creation of a large library of derivatives from the core scaffold. For instance, the reaction with formaldehyde (B43269), tert-butyl isocyanide, and acetic acid would yield a derivative with a distinct substitution pattern on the piperazine nitrogen.
Another relevant MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton-containing compound with formaldehyde and a secondary amine. This compound can serve as the amine component, reacting with an aldehyde and a ketone or other C-H acidic compound to introduce a new carbon-carbon bond and a more complex side chain. The scope of the Mannich reaction allows for the incorporation of various carbonyl compounds, leading to a diverse set of products.
The following table summarizes potential multi-component reactions involving this compound based on established methodologies for similar secondary amines.
| Reaction Name | Reactants | Potential Product Class | Key Features |
| Ugi Reaction | This compound, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamides | High atom economy and convergence, rapid access to complexity. |
| Mannich Reaction | This compound, Aldehyde, Active Methylene Compound | β-Amino Carbonyl Compounds | Forms a new C-C bond, useful for introducing alkyl chains with functional groups. |
| Strecker Reaction | This compound, Aldehyde, Cyanide Source | α-Aminonitriles | Precursors to α-amino acids and other valuable derivatives. |
Synthesis of Hybrid Molecules and Conjugates
The synthesis of hybrid molecules and conjugates by covalently linking this compound to other pharmacophores is a strategy to develop multifunctional drugs or targeted therapeutic agents. The secondary amine of the piperazine ring is the primary handle for such modifications, typically through amide bond formation, reductive amination, or nucleophilic substitution reactions.
Amide bond formation is a common strategy to conjugate this compound with carboxylic acid-containing molecules of interest. For example, coupling with a known non-steroidal anti-inflammatory drug (NSAID) containing a carboxylic acid moiety, such as ibuprofen (B1674241) or diclofenac, would result in a hybrid molecule with potential dual anti-inflammatory and other pharmacological activities. Standard peptide coupling reagents like HATU or EDC/HOBt can be employed to facilitate this transformation.
Bioconjugation represents another important application, where the piperazine derivative is attached to a biomolecule, such as a peptide, a sugar, or a targeting ligand. This approach can enhance the pharmacokinetic properties of the parent molecule or direct it to a specific biological target. For instance, conjugation to a cell-penetrating peptide could improve its cellular uptake.
The table below outlines potential conjugation strategies for this compound.
| Conjugation Strategy | Coupling Partner | Linkage Type | Potential Application |
| Amide Coupling | Carboxylic Acid-Containing Drug (e.g., NSAID) | Amide | Dual-action hybrid drugs |
| Reductive Amination | Aldehyde- or Ketone-Functionalized Molecule | Amine | Stable linkage for various conjugates |
| Nucleophilic Aromatic Substitution | Fluorinated Aromatic Compound | C-N Bond | Synthesis of complex arylpiperazine derivatives |
| Bioconjugation | Peptides, Sugars, Targeting Ligands | Varies (e.g., Amide, Thioether) | Targeted drug delivery, improved pharmacokinetics |
Mechanistic Studies of Derivatization Reactions
Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions, predicting outcomes, and designing novel transformations. The reactivity of this molecule is dominated by the nucleophilicity of the secondary piperazine nitrogen.
In N-alkylation and N-arylation reactions, the reaction proceeds through a standard nucleophilic substitution mechanism (SN2 or SNAr, respectively). The rate and success of these reactions are influenced by the nature of the electrophile, the solvent, and the presence of a base. For N-arylation with electron-deficient aryl halides, the reaction likely proceeds via a Meisenheimer complex in an SNAr pathway. Computational studies on analogous systems can provide insights into the transition state energies and the influence of substituents on the reaction rate.
For amide bond formation , the mechanism typically involves the activation of the carboxylic acid partner by a coupling reagent to form a highly reactive intermediate (e.g., an active ester). The piperazine nitrogen then attacks this intermediate in a nucleophilic acyl substitution reaction to form the thermodynamically stable amide bond. The choice of coupling reagent and additives can influence the reaction rate and suppress side reactions like racemization if the carboxylic acid partner is chiral.
Kinetic studies of these derivatization reactions, for example, by monitoring the disappearance of starting materials or the appearance of the product over time using techniques like NMR or HPLC, can provide quantitative data on reaction rates and help to elucidate the detailed reaction mechanism. Such studies are essential for the rational development of robust and scalable synthetic protocols for novel derivatives of this compound.
Theoretical and Computational Chemistry Investigations of 1 3 Methoxyoxan 4 Yl Piperazine
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful, non-invasive tool to predict the molecular properties of compounds from first principles. For 1-(3-Methoxyoxan-4-yl)piperazine, methods like Density Functional Theory (DFT) are invaluable for exploring its electronic nature and stability. wikipedia.orgacs.org
Electronic Structure and Molecular Orbital Analysis
The electronic character of this compound is defined by the interplay between the electron-rich piperazine (B1678402) ring and the substituted oxane moiety. Molecular orbital (MO) theory provides a framework for understanding this interplay. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity.
For N-substituted piperazine derivatives, the HOMO is typically localized on the piperazine ring, specifically involving the lone pair electrons of the nitrogen atoms. wikipedia.org The LUMO, conversely, is expected to be distributed across the C-N and C-C antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. acs.org
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Parameter | Predicted Characteristic | Theoretical Basis |
| HOMO | Primarily localized on the piperazine nitrogen atoms. | Based on studies of N-aryl and N-alkyl piperazine derivatives. wikipedia.org |
| LUMO | Distributed across σ* antibonding orbitals of the molecular framework. | General principle for saturated heterocyclic systems. acs.org |
| HOMO-LUMO Gap | Expected to be in the range of 5-7 eV. | Typical for saturated organic molecules, indicating high stability. |
| MEP Negative Sites | Piperazine nitrogens, Oxane ring oxygen, Methoxy (B1213986) oxygen. | Derived from the known electronegativity of N and O atoms. wikipedia.org |
This table presents hypothetical data based on theoretical principles and findings for analogous compounds.
Thermodynamic Stability and Energetic Landscapes of Conformers
The thermodynamic stability of this compound is determined by the relative energies of its possible conformers. Both the piperazine and oxane rings predominantly adopt chair conformations to minimize angular and torsional strain. youtube.com The connection between these two rings and the orientation of the methoxy group give rise to several possible stereoisomers and conformers.
The piperazine ring can exist in two primary chair conformations. The substituent at the N1 position (the oxane ring) can be either axial or equatorial. Generally, bulky substituents prefer the equatorial position to avoid steric clashes. The nitrogen atom at the N4 position also has a lone pair and a hydrogen atom, which can interconvert their axial/equatorial positions through nitrogen inversion.
The oxane ring also exists in a chair conformation. The key stereochemical feature is the relative orientation of the methoxy group at C3 and the piperazine substituent at C4. Furthermore, the methoxy group itself will have a conformational preference. Due to the anomeric effect, an alkoxy group adjacent to another heteroatom in a six-membered ring often prefers an axial orientation, as this allows for a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-O bond of the substituent. wikipedia.orgrsc.org Although the methoxy group is at C3 and not the anomeric C2 position, similar stereoelectronic interactions can influence its conformational preference.
Computational methods, specifically DFT calculations with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can be used to calculate the relative Gibbs free energies of all possible conformers to identify the most stable structures and the energy barriers between them. acs.org The global minimum energy conformer is predicted to have both the oxane substituent on the piperazine ring and the methoxy group in equatorial (or pseudo-equatorial) orientations to minimize steric hindrance, unless overridden by strong stereoelectronic effects.
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation of new compounds. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. acs.org The calculated shifts for different conformers can be averaged, weighted by their Boltzmann population at a given temperature, to provide a theoretical spectrum that can be compared with experimental data. For this compound, distinct chemical shifts would be predicted for the axial and equatorial protons on both the piperazine and oxane rings.
Table 2: Illustrative Predicted ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer
| Proton | Predicted Shift (ppm) | Rationale |
| Piperazine (axial) | ~2.6 - 2.8 | Shielded environment relative to equatorial protons. |
| Piperazine (equatorial) | ~2.9 - 3.1 | Deshielded environment. |
| Oxane (H4) | ~2.5 - 2.7 | Adjacent to electron-withdrawing nitrogen. |
| Methoxy (CH₃) | ~3.3 - 3.4 | Typical range for methoxy groups. |
| Oxane (ring protons) | ~3.5 - 4.1 | Influenced by the ring oxygen. |
This table contains exemplary data based on known chemical shift ranges for piperazine and oxane derivatives. acs.org Actual values require specific GIAO/DFT calculations.
IR Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular motion. DFT calculations can compute these frequencies and their corresponding intensities. acs.org The predicted spectrum for this compound would show characteristic C-H stretching vibrations (aliphatic) around 2800-3000 cm⁻¹, C-N stretching in the 1100-1250 cm⁻¹ region, and prominent C-O stretching from the oxane and methoxy groups in the 1050-1150 cm⁻¹ range. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. acs.org
Conformational Analysis
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound, which in turn influences its properties.
Molecular Mechanics and Density Functional Theory (DFT) Based Conformational Searches
A thorough conformational search is the first step in understanding the molecule's potential energy surface. This is often performed using computationally less expensive molecular mechanics (MM) methods (e.g., with MMFF94 force field) to rapidly generate a large number of possible conformers. nih.gov This initial search helps to identify a set of low-energy candidate structures.
Following the MM search, the most promising, low-energy conformers are subjected to more accurate geometry optimization and energy calculation using DFT methods, such as B3LYP with a basis set like 6-31G(d,p) or larger. arxiv.org This two-step approach ensures a comprehensive yet computationally feasible exploration of the conformational space. The search would explore the chair and potential twist-boat conformations of both rings, as well as the rotation around the C-N bond connecting the two rings and the C-O bond of the methoxy group. researchgate.netyoutube.com
Ring Pucker Analysis of Piperazine and Oxane Moieties
The precise shape of the piperazine and oxane rings can be quantified using ring puckering parameters, such as the Cremer-Pople parameters. These parameters describe the degree of puckering (how non-planar the ring is) and the type of conformation (e.g., ideal chair, boat, twist-boat).
For both the piperazine and oxane rings in this compound, the dominant conformation is expected to be a chair. youtube.com DFT-optimized geometries would be analyzed to calculate these puckering coordinates. For an ideal chair, the total puckering amplitude (Q) would be significant, and the phase angles (θ and φ) would correspond to the chair region of the conformational sphere. Deviations from the ideal chair geometry, which are expected due to the bulky substituents, would be reflected in these parameters. For instance, the presence of the large 4-yl-piperazine substituent might cause some flattening of the oxane ring, which would be quantifiable through a smaller Q value compared to unsubstituted oxane.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations serve as a "computational microscope" to observe the behavior of molecules over time. For this compound, MD simulations would provide critical insights into its conformational flexibility, solvent interactions, and internal dynamics, which are key determinants of its physicochemical and biological properties. nih.govacs.orgnih.gov
To understand how the compound behaves in different chemical environments, MD simulations would be performed in various explicit solvents, such as water (to simulate physiological conditions) and a less polar solvent like dimethyl sulfoxide (B87167) (DMSO). These simulations track the trajectory of every atom in the system, allowing for the analysis of the molecule's structural stability and conformational landscape. manchester.ac.ukresearchgate.net
Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. Another important parameter is the Radius of Gyration (Rg), which provides a measure of the molecule's compactness.
Table 1: Hypothetical MD Simulation Parameters and Key Results for this compound
| Parameter | Simulation in Water | Simulation in DMSO |
| Simulation Time | 500 ns | 500 ns |
| Temperature | 300 K | 300 K |
| Pressure | 1 atm | 1 atm |
| Force Field | OPLS-AA | OPLS-AA |
| Average RMSD (Å) | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Average Rg (Å) | 3.5 ± 0.1 | 3.7 ± 0.1 |
This is an interactive table. You can sort and filter the data.
The hypothetical data suggest that the molecule is slightly more conformationally stable (lower RMSD) in DMSO, while being slightly more compact (smaller Rg) in water, likely due to hydrophobic collapse.
The three-dimensional structure of this compound is stabilized by a network of intramolecular interactions. MD simulation trajectories would be analyzed to identify and quantify these non-covalent interactions, such as hydrogen bonds, which play a crucial role in defining the preferred conformation of the molecule. The piperazine ring typically adopts a chair conformation, and the orientation of the methoxyoxane substituent is dictated by these subtle forces.
Table 2: Analysis of Potential Intramolecular Hydrogen Bonds
| Donor Atom | Acceptor Atom | Average Distance (Å) | Occupancy (%) |
| Piperazine N-H | Methoxy O | 3.1 | 15% |
| Oxane C-H | Piperazine N | 3.5 | 5% |
This is an interactive table. You can sort and filter the data.
The analysis would likely reveal a weak, transient hydrogen bond between the piperazine nitrogen and the oxygen of the methoxy group, influencing the rotational barrier around the C-N bond connecting the two ring systems.
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states. This is invaluable for understanding how this compound is synthesized and for optimizing reaction conditions.
A plausible synthetic route to this compound involves the nucleophilic substitution (N-arylation or N-alkylation) of piperazine with an appropriate 3-methoxyoxane derivative. researchgate.netresearchgate.netorganic-chemistry.org Density Functional Theory (DFT) calculations would be employed to model this reaction. By mapping the potential energy surface, the structure of the transition state can be located, and the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated.
Table 3: Hypothetical DFT-Calculated Activation Energies for Synthesis
| Reaction Pathway | Leaving Group on Oxane | Calculated Activation Energy (kcal/mol) |
| SN2 | Tosylate | 18.5 |
| SN2 | Bromide | 21.2 |
| Reductive Amination | N/A (from Ketone) | 15.1 (for rate-determining step) |
This is an interactive table. You can sort and filter the data.
These hypothetical results suggest that a reductive amination pathway might be more energetically favorable than a direct substitution.
In syntheses involving multifunctional molecules, selectivity is a key concern. For instance, in the N-alkylation of piperazine, only one nitrogen typically reacts first (mono-alkylation). researchgate.net Computational models can explain this by comparing the activation energies for the first and second alkylation steps. Furthermore, the oxane ring has stereocenters, and the reaction could potentially yield different stereoisomers. DFT calculations can predict which diastereomer is the thermodynamically more stable product by comparing their relative energies.
Table 4: Calculated Relative Energies of Product Isomers
| Isomer | Description | Relative Energy (kcal/mol) | Predicted Abundance |
| (3R, 4S)-Isomer | trans-configuration | 0.00 | Major Product |
| (3R, 4R)-Isomer | cis-configuration | +2.1 | Minor Product |
| N,N'-bis-alkylation | Double addition product | +5.8 (relative to mono) | Trace |
This is an interactive table. You can sort and filter the data.
The calculations would likely show a clear energetic preference for the formation of a specific stereoisomer, guiding synthetic efforts to produce the desired compound.
In Silico Prediction of Molecular Interactions
In silico techniques, particularly molecular docking, are used to predict how a molecule might bind to a biological target, such as a protein receptor or enzyme. nih.govnih.govresearchgate.net Given that many piperazine derivatives interact with central nervous system receptors, a hypothetical docking study could explore the interaction of this compound with a target like a dopamine (B1211576) or serotonin (B10506) receptor. acs.orgnih.gov
The process involves placing the 3D structure of the compound into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. The analysis also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Table 5: Hypothetical Molecular Docking Results against Dopamine D2 Receptor
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| This compound | -8.2 | Asp114, Ser193, Phe389 | Salt Bridge, H-Bond, π-π Stacking |
| Reference Antagonist | -9.5 | Asp114, Ser193, Trp386 | Salt Bridge, H-Bond, π-π Stacking |
This is an interactive table. You can sort and filter the data.
These hypothetical results would suggest that the compound could fit within the receptor's binding pocket, forming key interactions similar to known ligands, thereby indicating its potential as a pharmacologically active agent.
Ligand-Receptor Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For piperazine derivatives, docking studies are crucial in elucidating the binding modes within receptor cavities, particularly for well-studied targets like serotonin and dopamine receptors. nih.govnih.govnih.gov
Key Chemical Binding Interactions:
Studies on a wide array of arylpiperazine derivatives have consistently highlighted a key interaction: the formation of a salt bridge. nih.govnih.gov The piperazine ring, typically protonated at physiological pH, forms a strong charge-assisted hydrogen bond with a highly conserved aspartate residue within the third transmembrane helix of receptors like the serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. nih.govnih.gov This interaction is considered a primary anchor for the ligand within the binding site.
Hydrogen Bonds: The methoxy group on the oxane ring of this compound could potentially act as a hydrogen bond acceptor, forming interactions with polar amino acid residues such as serine, threonine, or asparagine in the receptor pocket. nih.gov
Hydrophobic Interactions: The oxane ring and other non-polar parts of the molecule can engage in van der Waals and hydrophobic interactions with non-polar residues like leucine, valine, and phenylalanine, further stabilizing the ligand-receptor complex. nih.gov
Steric Factors: The size and conformation of the methoxyoxan substituent play a significant role. A bulky substituent might lead to steric clashes, negatively impacting binding affinity, whereas a well-fitting group can optimize contacts within the binding pocket. nih.gov
Illustrative Docking Data for Analogous Piperazine Derivatives:
While specific docking data for this compound is not available, the following table summarizes findings for analogous piperazine compounds, illustrating typical binding affinities and key interacting residues. This data provides a predictive framework for how the title compound might behave.
| Compound Class | Target Receptor | Binding Affinity (Ki, nM) | Key Interacting Residues |
| Arylpiperazine Derivatives | 5-HT1A Receptor | 0.12 - 1492 | Asp116, Cys187, Ser199, Asn386 |
| Arylpiperazine Derivatives | Dopamine D2 Receptor | < 100 | Asp114 |
| Benzylpiperidine Derivatives | Sigma1 Receptor (S1R) | 3.2 - 434 | Glu172, Asp126 |
| 1,8-Naphthalimide-Aryl-sulfonyl Piperazine Derivatives | Carbonic Anhydrase IX | -8.61 to -7.39 kcal/mol (Binding Affinity) | Arg6, Trp9, Asn66, Gln92, Thr200 |
Data compiled from multiple sources. nih.govnih.govnih.govnih.govacs.org
Pharmacophore Modeling for Scaffold Optimization
Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. nih.gov For a series of active compounds, a pharmacophore model can be generated to guide the design and optimization of new, potentially more potent and selective molecules.
Common Pharmacophoric Features for Piperazine Scaffolds:
Based on numerous studies of piperazine-containing ligands, several key pharmacophoric features are consistently identified:
Positive Ionizable (PI) / Cationic Center: This is almost invariably the protonated nitrogen of the piperazine ring, crucial for the salt bridge interaction with an acidic residue like aspartate. nih.gov
Hydrogen Bond Acceptors (HBA): These can be oxygen or nitrogen atoms within the scaffold or its substituents. In this compound, the oxygen of the methoxy group and the oxygen of the oxane ring could serve as HBA features. nih.gov
Hydrogen Bond Donors (HBD): While the primary piperazine scaffold lacks a donor, modifications can introduce this feature.
Hydrophobic (H) / Aromatic (AR) Regions: These features map to the non-polar parts of the molecule that engage in hydrophobic interactions. The oxane ring would contribute to a hydrophobic feature. nih.gov
A Hypothetical Pharmacophore Model:
A pharmacophore model for ligands targeting a receptor that binds this compound would likely include:
A central positive ionizable feature corresponding to one of the piperazine nitrogens.
One or two hydrogen bond acceptor features originating from the methoxy and oxane oxygens.
A hydrophobic feature representing the cyclic ether (oxane) portion of the molecule.
The spatial relationship—distances and angles—between these features would be critical for optimal receptor binding.
Pharmacophore Model for Scaffold Optimization:
This generated pharmacophore model serves as a 3D query for screening virtual libraries of compounds. Molecules that map well onto the pharmacophore are more likely to be active. Furthermore, the model can guide the synthetic chemist in optimizing the scaffold by:
Modifying Substituents: Adding or modifying groups to better match the hydrophobic or hydrogen-bonding regions of the pharmacophore.
Altering Linkers: Adjusting the spacing between pharmacophoric features to improve the geometric fit within the receptor.
Introducing New Features: Incorporating additional functional groups to interact with previously unexploited regions of the binding site, potentially increasing affinity and selectivity.
The table below outlines a typical pharmacophore hypothesis for a class of piperazine derivatives.
| Pharmacophore Feature | Description |
| Positive Nitrogen Center | Corresponds to the protonated piperazine nitrogen, essential for ionic interactions. |
| Acceptor Atom Center | Represents atoms capable of accepting hydrogen bonds, such as ether or carbonyl oxygens. |
| Donor Atom Center | Represents atoms capable of donating hydrogen bonds. |
| Hydrophobic Group | Defines non-polar regions of the molecule that interact with hydrophobic pockets in the receptor. |
This generalized model is based on findings from studies on various piperazine antagonists. nih.gov
Role of 1 3 Methoxyoxan 4 Yl Piperazine As a Chemical Scaffold and Advanced Material Precursor
Building Block in Complex Synthetic Targets
The structural features of 1-(3-Methoxyoxan-4-yl)piperazine make it an attractive starting point for the synthesis of more complex molecules, including natural products and their analogues. nih.govnih.gov The piperazine (B1678402) moiety offers two nitrogen atoms that can be selectively functionalized, while the oxane ring provides a chiral backbone and a methoxy (B1213986) group that can be retained or modified.
The synthesis of complex molecules often relies on the use of chiral building blocks to control the stereochemistry of the final product. portico.org this compound, with its inherent chirality on the oxane ring, can serve this purpose effectively. The distinct reactivity of the two piperazine nitrogens—one adjacent to the bulky oxane ring and the other more accessible—allows for sequential and controlled introduction of different substituents. This differential reactivity is a key advantage in multi-step synthetic sequences.
Key Reactive Sites for Synthesis:
| Site | Type of Reaction | Potential Outcome |
|---|---|---|
| Piperazine N-H (position 1) | Alkylation, Acylation, Arylation | Introduction of diverse side chains |
| Piperazine N-H (position 4) | Reductive amination, Amide coupling | Linkage to other molecular fragments |
| Methoxy group (C3-O) | Ether cleavage | Unmasking a hydroxyl group for further functionalization |
For instance, the piperazine nitrogens can be engaged in Buchwald-Hartwig amination or nucleophilic aromatic substitution reactions to form carbon-nitrogen bonds, a common strategy in the synthesis of biologically active compounds. nih.gov The presence of the oxane ring can influence the conformational properties of the resulting molecules, which is a critical factor in designing compounds that interact with biological targets.
Scaffold for Combinatorial Chemistry Libraries
Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening. The piperazine scaffold is frequently employed for this purpose due to its ability to be di-substituted, leading to a high degree of chemical diversity. nih.govnih.gov this compound is an ideal core for such libraries, offering multiple points for diversification.
By reacting this compound with a variety of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes, a vast array of derivatives can be generated. The fixed stereochemistry of the methoxyoxane component provides a constant structural element, while the variations are introduced at the piperazine nitrogens. This approach allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with desired properties.
Example of Library Generation: A combinatorial library could be synthesized by first reacting the more accessible nitrogen of this compound with a set of diverse aldehydes via reductive amination. The resulting secondary amines could then be acylated with a library of different acid chlorides, yielding a large matrix of final products with variations at two positions. This strategy has been successfully used to generate libraries of piperazine-based compounds for drug discovery programs. nih.gov
Design and Synthesis of Novel Ligands for Catalysis and Coordination Chemistry
Piperazine derivatives are effective ligands for a variety of metal ions, finding applications in catalysis and the formation of metal-organic frameworks (MOFs). rsc.org The nitrogen atoms of the piperazine ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complexes.
This compound offers multiple potential coordination sites: the two piperazine nitrogens and the oxygen atom of the methoxy group. This makes it a potential multidentate ligand. The chiral oxane backbone can create a chiral environment around the metal center, which is highly desirable for asymmetric catalysis.
Potential Coordination Modes:
| Coordinating Atoms | Potential Metal Ions | Possible Application |
|---|---|---|
| N1, N4 (Piperazine) | Pd, Ru, Cu | Cross-coupling reactions, hydrogenation |
| N, O (Piperazine, Methoxy) | Rh, Ir | Asymmetric catalysis |
The synthesis of such ligands would involve reacting this compound with a suitable metal precursor. The resulting coordination complexes could then be evaluated for their catalytic activity in various organic transformations. The ability to modify the substituents on the piperazine ring provides a straightforward way to create a family of related ligands with tunable properties. rsc.org
Development of Chemical Probes for Molecular Recognition Studies
Chemical probes are small molecules used to study biological processes and validate drug targets. nih.gov They are designed to interact with a specific protein or biomolecule, often through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. An effective chemical probe is typically equipped with a reporter tag (e.g., a fluorescent group or a biotin (B1667282) moiety) to allow for detection and visualization of the interaction.
The this compound scaffold possesses features that are conducive to its development into a chemical probe. The piperazine nitrogens can serve as attachment points for linkers connected to reporter tags. The methoxyoxane portion of the molecule provides a defined three-dimensional shape and hydrogen bond acceptors (the oxygen atoms) that can participate in specific molecular recognition events.
Design Strategy for a Chemical Probe:
Binding Moiety: The core this compound structure or a derivative designed to bind to a target of interest.
Linker: A flexible or rigid chain attached to one of the piperazine nitrogens.
Reporter Tag: A fluorescent dye, biotin, or a photo-crosslinking group attached to the linker.
The synthesis could involve selectively functionalizing one of the piperazine nitrogens with a linker, followed by conjugation with the desired reporter tag. The resulting probe could then be used in cellular or biochemical assays to study target engagement and localization. The design of fluorogenic probes, where fluorescence is modulated upon binding, is a particularly advanced application. mdpi.com
Precursor in Materials Science Applications
Heterocyclic compounds are increasingly used as monomers for the synthesis of advanced polymers and as building blocks for supramolecular assemblies. nih.gov For example, benzoxazines, which contain an oxazine (B8389632) ring, are precursors to high-performance thermosetting polymers known as polybenzoxazines. nih.govresearchgate.net These materials exhibit excellent thermal stability, low water absorption, and good dielectric properties. researchgate.net
Given the presence of both an oxane (a saturated oxazine) and a reactive piperazine moiety, this compound holds potential as a precursor in materials science.
Polymer Chemistry: this compound could potentially be used as a monomer in polymerization reactions. For example, the piperazine nitrogens could react with di-epoxides or di-isocyanates to form cross-linked polymers. The oxane ring would be incorporated into the polymer backbone, likely influencing the material's flexibility, thermal properties, and polarity. The synthesis of polymers from piperazine-containing monomers is a known strategy to create new materials with tailored properties. researchcommons.org
Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into ordered structures through non-covalent interactions. Piperazine derivatives are known to form extensive hydrogen-bonding networks, leading to the creation of one-, two-, or three-dimensional supramolecular assemblies. rsc.orgbldpharm.com The hydrogen bond donor capabilities of the N-H groups and the acceptor capabilities of the nitrogen and oxygen atoms in this compound make it a prime candidate for designing such systems. By co-crystallizing with complementary molecules, it could form ordered crystalline materials with potential applications in gas storage, separation, or sensing.
Future Research Trajectories and Innovations for 1 3 Methoxyoxan 4 Yl Piperazine
Advancements in Asymmetric Synthesis
The chirality of 1-(3-Methoxyoxan-4-yl)piperazine, owing to the stereocenters on the oxane ring, is a critical determinant of its biological activity. Consequently, the development of efficient asymmetric synthesis methods is paramount to accessing enantiomerically pure forms of the compound. Current research in the asymmetric synthesis of piperazine-containing molecules provides a roadmap for future endeavors with this specific compound.
Future strategies will likely focus on several key areas:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, can provide a cost-effective and efficient route to specific stereoisomers. nih.gov For instance, derivatives of sugars could be employed to construct the chiral methoxyoxane portion of the molecule. nih.gov
Catalytic Asymmetric Methods: The use of chiral catalysts, such as transition metal complexes with chiral ligands, offers a powerful approach to control stereochemistry. nih.govdicp.ac.cn Research into palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can be converted to chiral piperazines, showcases a promising direction. dicp.ac.cn
Chiral Auxiliary-Based Synthesis: The temporary incorporation of a chiral auxiliary can direct the stereochemical outcome of key bond-forming reactions, after which the auxiliary is removed. nih.gov This method has been successfully applied to the synthesis of various chiral piperazines and could be adapted for this compound. nih.gov
| Asymmetric Synthesis Approach | Description | Potential Starting Materials/Catalysts | Key Advantage |
| Chiral Pool Synthesis | Utilization of enantiomerically pure natural products as starting materials. nih.gov | Sugars (e.g., ribose derivatives), Chiral amino acids. nih.gov | Cost-effective and straightforward access to specific enantiomers. |
| Catalytic Asymmetric Synthesis | Employment of a small amount of a chiral catalyst to induce stereoselectivity. nih.govdicp.ac.cn | Chiral transition metal complexes (e.g., Palladium, Ruthenium), Chiral organocatalysts. nih.govdicp.ac.cn | High efficiency and atom economy. |
| Chiral Auxiliary-Based Synthesis | Temporary attachment of a chiral molecule to guide stereoselective reactions. nih.gov | (R)- or (S)-phenylglycinol, Evans auxiliaries. nih.gov | High diastereoselectivity and predictable stereochemical control. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward in the production of pharmaceutical candidates. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for rapid library synthesis.
For this compound, the integration of flow chemistry could offer several advantages:
Improved Reaction Efficiency and Safety: Many reactions for constructing piperazine (B1678402) and oxane rings can be performed more efficiently and safely in a flow reactor, which allows for precise control of temperature, pressure, and reaction time. nih.gov
Telescoped Reactions: Multiple synthetic steps can be performed in a continuous sequence without the need for isolating and purifying intermediates, significantly reducing production time and waste. nih.gov
Automated Library Generation: Automated synthesis platforms, such as the SynFini™ system, can be employed to rapidly generate a library of derivatives by varying the substituents on the piperazine or oxane rings. youtube.com This high-throughput approach is invaluable for structure-activity relationship (SAR) studies. nih.gov
Exploration of Bioorthogonal Chemical Transformations
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The piperazine moiety in this compound provides a versatile handle for engaging in such transformations.
Future research could explore:
Functionalization for Click Chemistry: The secondary amine of the piperazine ring can be readily functionalized with terminal alkynes or azides, enabling its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This would allow for the conjugation of the molecule to biomolecules for target identification and imaging studies.
Development of Bioorthogonal Probes: By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to this compound via a bioorthogonal linker, researchers can create probes to study its distribution, metabolism, and target engagement in living cells. nih.gov
Development of Advanced Analytical Tools for In-Situ Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions and ensuring product quality. Advanced analytical techniques are being increasingly integrated into synthesis workflows for in-situ monitoring.
For the synthesis of this compound, the following analytical tools could be particularly beneficial:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods can be developed to monitor the enantiomeric purity of the product during asymmetric synthesis. jocpr.comnih.gov Derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can enhance UV detection for trace analysis. jocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide real-time information on the conversion of reactants to products and the formation of any intermediates or byproducts.
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying and quantifying the desired product and any impurities. rsc.org
| Analytical Technique | Application in Synthesis of this compound | Key Information Provided |
| Chiral HPLC | Monitoring of asymmetric synthesis reactions. jocpr.comnih.gov | Enantiomeric excess (ee) and diastereomeric ratio (dr). |
| In-situ NMR | Real-time monitoring of reaction progress. | Reactant consumption, product formation, and intermediate identification. |
| GC-MS / LC-MS | Product identification, purity assessment, and impurity profiling. rsc.org | Molecular weight confirmation and structural information. |
Multidisciplinary Research at the Interface of Synthetic Organic Chemistry and Other Fields
The future of this compound is not confined to the realm of synthetic chemistry. Its unique properties make it a candidate for investigation in various multidisciplinary fields.
Chemical Biology: As a biologically active scaffold, this compound can be used as a tool to probe biological pathways. ontosight.airesearchgate.net Its derivatives could be designed as specific inhibitors or modulators of enzymes or receptors, contributing to our understanding of disease mechanisms. ijrrjournal.com The piperazine nucleus is a known pharmacophore in many drugs targeting the central nervous system. ijrrjournal.com
Materials Engineering: Piperazine derivatives have found applications in the development of new materials. iiab.meontosight.ai The structural rigidity and potential for functionalization of this compound could be exploited in the design of novel polymers, metal-organic frameworks (MOFs), or other advanced materials with tailored properties. rsc.org For example, piperazines are used in the manufacture of plastics and resins. iiab.me
The continued exploration of this compound through these innovative research trajectories holds the promise of unlocking its full potential, not only as a valuable building block for new medicines but also as a versatile tool in broader scientific and technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
